benzene-1,4-dicarboximidothioic acid
Description
Benzene-1,4-dicarboximidothioic acid (systematic IUPAC name: benzene-1,4-dicarbothioamide) is an aromatic compound featuring two thioamide (-C(=S)NH₂) groups at the para positions of the benzene ring. Its molecular formula is C₈H₈N₂S₂, and it is structurally characterized by sulfur-containing functional groups that confer unique chemical reactivity and coordination properties . This compound is primarily utilized in synthetic chemistry as a precursor or ligand for metal-organic frameworks (MOFs) and coordination polymers, though its applications are less explored compared to carboxylate-based analogs.
Properties
IUPAC Name |
benzene-1,4-dicarboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHPIZCRGQUHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)S)C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=N)S)C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-dicarboximidothioic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H4(COOH)2+2CS(NH2)2→C6H4(CONHCSNH2)2+2H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-dicarboximidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboximidothioic groups to amine groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene-1,4-dicarboximidothioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzene-1,4-dicarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of metabolic processes or the induction of cellular stress responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, functional, and application-based differences between benzene-1,4-dicarboximidothioic acid and related aromatic compounds:
Functional Group Reactivity
- Thioamide vs. Carboxylate/Carboxylic Acid : The thioamide groups in this compound exhibit weaker Lewis basicity compared to carboxylate groups, reducing their utility in forming robust MOFs. However, sulfur’s polarizability enhances metal-thiophilic interactions, enabling selective binding to soft acids (e.g., Ag⁺, Hg²⁺) . In contrast, carboxylate-based linkers (e.g., TMA) form stronger bonds with hard Lewis acids (e.g., Zn²⁺, Cu²⁺), yielding frameworks with higher thermal stability and porosity .
- Amino vs. Hydroxy Substitutions: The amino group in 2-aminobenzene-1,4-dicarboxylic acid introduces zwitterionic character, enabling pH-dependent solubility and unique coordination modes absent in the thioamide derivative .
Porosity and Framework Stability
- MOFs derived from carboxylate linkers (e.g., MOF-5, Cu₃(TMA)₂) achieve porosities up to 91.1% and methane storage capacities of 240 cm³/g, outperforming sulfur-containing analogs due to stronger metal-oxygen bonds and systematic pore tunability .
- Thioamide-based frameworks are less explored but may offer advantages in catalysis (e.g., sulfur-mediated redox reactions) or heavy-metal capture .
Thermal and Chemical Stability
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